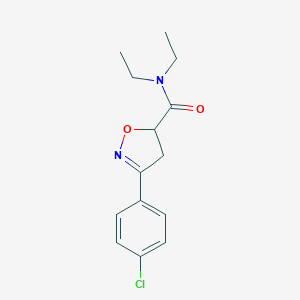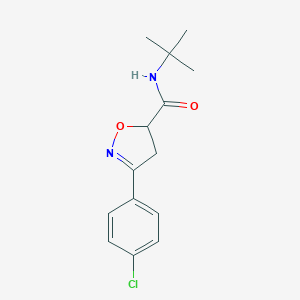![molecular formula C22H23N3O3 B318239 1-(2-Methoxyphenyl)-4-{[5-(4-methylphenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B318239.png)
1-(2-Methoxyphenyl)-4-{[5-(4-methylphenyl)-3-isoxazolyl]carbonyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-methoxyphenyl)-1-piperazinyl]-[5-(4-methylphenyl)-3-isoxazolyl]methanone is a member of piperazines.
科学的研究の応用
Synthesis and Antimicrobial Activities
- This compound has been involved in the synthesis of new derivatives with potential antimicrobial activities. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives, including compounds related to 1-(2-methoxyphenyl)piperazine, and found some of these derivatives to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).
Affinity and Selectivity in Serotonin Receptors
- Research by Raghupathi et al. (1991) focused on analogues of the serotonin antagonist 1-(2-methoxyphenyl)piperazine, aiming to improve selectivity and affinity for serotonin receptors. They reported that certain analogues retained antagonist activity, indicating potential applications in studying serotonin-related functions (Raghupathi et al., 1991).
Radioligands for Imaging of Serotonin Receptors
- Gao et al. (2012) worked on synthesizing carbon-11-labeled arylpiperazinylthioalkyl derivatives for use as PET radioligands, targeting serotonin receptors. This application is crucial for brain imaging and studying neurological functions (Gao, Wang, & Zheng, 2012).
Studies in Central Nervous System Agents
- Mokrosz et al. (1994) synthesized a set of 1-(o-methoxyphenyl)piperazines, including 1-(2-methoxyphenyl)piperazine derivatives, and evaluated their affinity for 5-HT1A and 5-HT2 receptors. Their work contributes to understanding the role of these compounds in central nervous system activities (Mokrosz et al., 1994).
Molecular Structure and Supramolecular Assembly
- A study by Chinthal et al. (2021) on 1-halobenzoyl-4-(2-methoxyphenyl)piperazines revealed their molecular structures and patterns in hydrogen-bonded assemblies, providing insights into the chemical properties and potential applications of these compounds (Chinthal et al., 2021).
Fluorescent Ligands for Receptor Imaging
- Lacivita et al. (2009) synthesized 1-(2-methoxyphenyl)piperazine derivatives with fluorescent moieties for visualizing serotonin receptors. This research aids in developing tools for receptor imaging and studying receptor dynamics in biological systems (Lacivita et al., 2009).
特性
分子式 |
C22H23N3O3 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
[4-(2-methoxyphenyl)piperazin-1-yl]-[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone |
InChI |
InChI=1S/C22H23N3O3/c1-16-7-9-17(10-8-16)21-15-18(23-28-21)22(26)25-13-11-24(12-14-25)19-5-3-4-6-20(19)27-2/h3-10,15H,11-14H2,1-2H3 |
InChIキー |
KNNYXMWJUQXPFM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




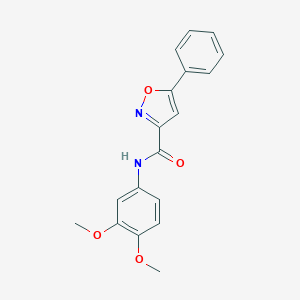
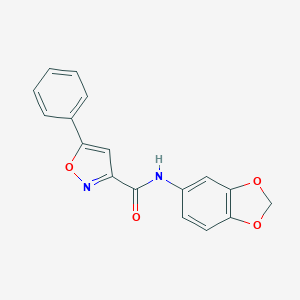
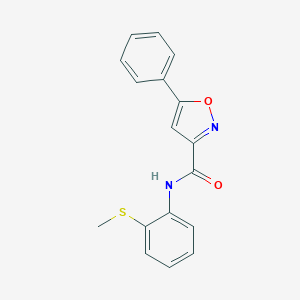
![5-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B318167.png)
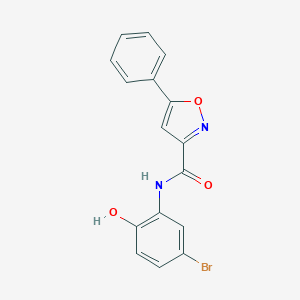
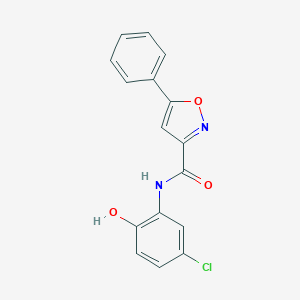


![1-{[3-(4-Chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B318173.png)

